molecular formula C17H11Cl2N3 B15042833 (2E)-3-(2,6-dichlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(2,6-dichlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B15042833
M. Wt: 328.2 g/mol
InChI Key: RYIBTOCJDHXKKO-DHZHZOJOSA-N
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Description

(2E)-3-(2,6-Dichlorophenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-dichlorobenzonitrile.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzodiazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The dichlorophenyl group may undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine or aldehyde derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be studied for its potential as a ligand in catalytic reactions.

    Material Science: It may be explored for its electronic properties and potential use in organic semiconductors.

Biology

    Antimicrobial Activity: Benzodiazole derivatives are known for their antimicrobial properties, and this compound may be tested for its efficacy against various pathogens.

    Enzyme Inhibition: It may be studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

    Pharmaceuticals: The compound may be used as an intermediate in the synthesis of other pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-Dichlorophenyl)-2-(1H-1,3-benzodiazol-2-yl)prop-2-enenitrile: Lacks the methyl group on the benzodiazole ring.

    (2E)-3-(2,6-Dichlorophenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enamide: Contains an amide group instead of a nitrile group.

Uniqueness

    Structural Features: The presence of both the dichlorophenyl and methylbenzodiazole groups in the same molecule may confer unique biological activities.

    Reactivity: The combination of functional groups may result in distinct reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C17H11Cl2N3

Molecular Weight

328.2 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H11Cl2N3/c1-10-5-6-15-16(7-10)22-17(21-15)11(9-20)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3,(H,21,22)/b11-8+

InChI Key

RYIBTOCJDHXKKO-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC=C3Cl)Cl)C#N

Origin of Product

United States

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